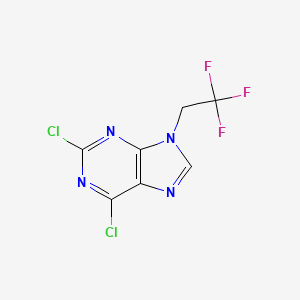

2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine

Description

Properties

IUPAC Name |

2,6-dichloro-9-(2,2,2-trifluoroethyl)purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3N4/c8-4-3-5(15-6(9)14-4)16(2-13-3)1-7(10,11)12/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQYOTYBFANTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(F)(F)F)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine typically involves the chlorination of a purine precursor followed by the introduction of the trifluoroethyl group. Common reagents used in these reactions include chlorine gas or chlorinating agents like thionyl chloride, and trifluoroethylating agents such as trifluoroethyl iodide. The reactions are usually carried out under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chlorination and trifluoroethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, altering its oxidation state and potentially its biological activity.

Hydrolysis: The trifluoroethyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its effects on biological systems, particularly its interactions with nucleic acids.

Medicine: Investigating its potential as a therapeutic agent, possibly as an antiviral or anticancer compound.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine would depend on its specific interactions with molecular targets. In biological systems, it might interact with enzymes or nucleic acids, disrupting normal cellular processes. The trifluoroethyl group could enhance its lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Similar Compounds

2,6-Dichloropurine: Lacks the trifluoroethyl group, potentially less lipophilic.

9-(2,2,2-Trifluoroethyl)-9H-purine: Lacks the chlorine atoms, possibly different reactivity.

6-Chloro-9-(2,2,2-trifluoroethyl)-9H-purine: Only one chlorine atom, intermediate properties.

Uniqueness

The presence of both chlorine and trifluoroethyl groups in 2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine makes it unique, potentially offering a combination of reactivity and lipophilicity that is not found in other similar compounds.

Biological Activity

2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine (CAS No. 2453323-38-9) is a synthetic purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activities as reported in various studies.

The molecular formula for this compound is CHClFN, with a molecular weight of 271.03 g/mol. The compound is characterized by the presence of chlorine and trifluoroethyl groups, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2453323-38-9 |

| Molecular Formula | CHClFN |

| Molecular Weight | 271.03 g/mol |

| Purity | Not specified |

| Storage Conditions | Keep in a dark place at room temperature |

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. Notably, it has been studied for its role as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, which are crucial in cellular signaling and proliferation processes.

- Antiviral Activity : Some studies have indicated potential antiviral properties against specific viruses by interfering with viral replication mechanisms.

- Cytotoxic Effects : The compound has shown cytotoxic activity in various cancer cell lines, suggesting its potential as an anticancer agent.

Study 1: Antiviral Properties

In a study published in the Journal of Medicinal Chemistry, researchers investigated the antiviral effects of this compound against influenza virus strains. Results indicated a significant reduction in viral titers in treated cells compared to controls, highlighting its potential as a therapeutic agent against influenza infections .

Study 2: Cytotoxicity Against Cancer Cells

A separate investigation assessed the cytotoxic effects of this compound on various human cancer cell lines (e.g., HeLa and A549). The results demonstrated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines .

Study 3: Mechanistic Insights

Further mechanistic studies utilizing real-time NMR spectroscopy revealed that the compound binds effectively to target proteins involved in cell cycle regulation. This binding was shown to disrupt normal cellular functions and promote apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via alkylation of 2,6-dichloropurine using 2,2,2-trifluoroethyl halides under basic conditions. For example, Mitsunobu reactions have been employed for similar purine derivatives to introduce alkyl groups at the N9 position . Optimization involves controlling temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Monitoring by TLC or HPLC ensures minimal byproducts like 7-alkylated isomers .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Methodology :

- X-ray crystallography confirms the β-D-ribofuranosyl conformation and bond angles (e.g., Cl–C–N bond angles ≈ 121° ).

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituents: the trifluoroethyl group shows distinct ¹⁹F signals at δ -60 to -70 ppm, while purine protons resonate at δ 8.5–9.0 ppm .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 315.03 for C₇H₅Cl₂F₃N₄) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antitumor potential. IC₅₀ values are compared to cisplatin or doxorubicin controls .

- Enzyme inhibition assays (e.g., phosphodiesterase [PDE] isoforms) using fluorescence-based kits. PDE2 and PDE4 are common targets for purine derivatives .

- Solubility and stability studies in PBS or DMSO to guide in vivo testing .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoroethyl vs. ethyl groups) impact biological activity and target binding?

- Methodology :

- Comparative SAR studies : Replace the trifluoroethyl group with ethyl/isopropyl analogs and evaluate changes in PDE inhibition (e.g., 2,6-dichloro-9-isopropyl-9H-purine shows reduced PDE2 affinity vs. trifluoroethyl derivatives ).

- Molecular docking (e.g., using AutoDock Vina) models interactions with PDE active sites. The trifluoroethyl group’s electronegativity may enhance hydrogen bonding with Thr683 in PDE2 .

Q. How can contradictory data on antitumor efficacy across different cell lines be resolved?

- Methodology :

- Transcriptomic profiling (RNA-seq) of resistant vs. sensitive cell lines identifies dysregulated pathways (e.g., purine metabolism or DNA repair genes).

- Metabolomic studies (LC-MS) assess intracellular accumulation of the compound and its metabolites .

- Co-crystal structures with target proteins (e.g., kinases) reveal binding site polymorphisms affecting efficacy .

Q. What strategies improve the compound’s bioavailability and reduce off-target effects?

- Methodology :

- Prodrug design : Introduce acetyl or phosphate groups at the N9 position to enhance solubility. Hydrolysis in vivo regenerates the active compound .

- Nanoparticle encapsulation (e.g., PLGA nanoparticles) improves circulation time and tumor targeting .

- Selective fluorination : The trifluoroethyl group’s steric and electronic properties reduce metabolic degradation compared to non-fluorinated analogs .

Q. How do solvent and crystallization conditions affect the compound’s polymorphic forms?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.